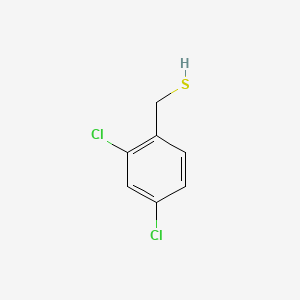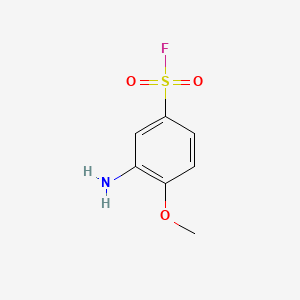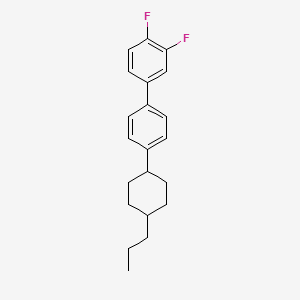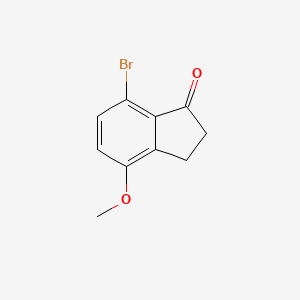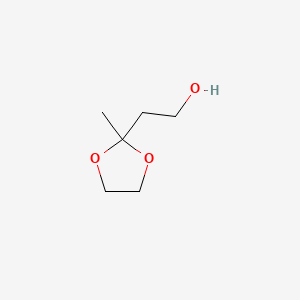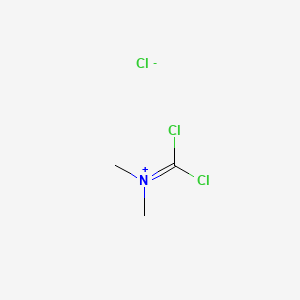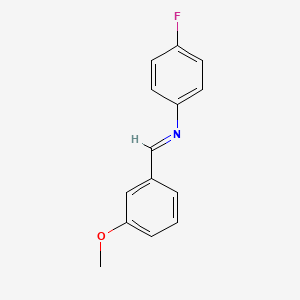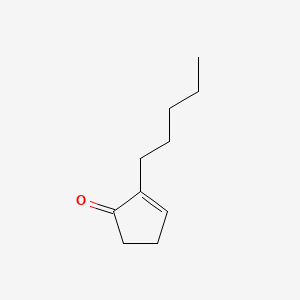
2-Pentyl-2-cyclopenten-1-one
概要
説明
2-Pentyl-2-cyclopenten-1-one is an organic compound with the molecular formula C10H16O . It is an enone and an alicyclic ketone . It is a versatile electrophile employed in various addition reactions .
Molecular Structure Analysis
The molecular structure of 2-Pentyl-2-cyclopenten-1-one consists of a cyclopentenone ring with a pentyl group attached . The molecular weight of this compound is 152.2334 .Chemical Reactions Analysis
As an enone, 2-Pentyl-2-cyclopenten-1-one undergoes typical reactions of α-β unsaturated ketones, including conjugate addition of organocopper nucleophiles, Michael reaction with silyl enol ethers, and siloxanes . It is also used in Diels-Alder cycloadditions and phosphoniosilylations .Physical And Chemical Properties Analysis
2-Pentyl-2-cyclopenten-1-one has a molecular weight of 152.23 . It has a refractive index of n20/D 1.473 (lit.) and a density of 0.921 g/mL at 25 °C (lit.) . The boiling point is 114-116 °C/15 mmHg (lit.) .科学的研究の応用
Perfumery: Creation of Artificial Jasmine
2-Pentyl-2-cyclopenten-1-one: is suggested for use in perfume compositions, primarily in the creation of artificial Jasmine and Jasmine bases . Its molecular structure contributes to a fragrance profile that is highly valued in the perfumery industry for its warm, floral scent.
Chemical Research
Researchers can study the compound’s physical and chemical properties, such as its refractive index and boiling point, to understand its behavior in different environments and applications .
Environmental Science
This compound’s impact on the environment can be assessed, particularly how it interacts with other chemicals and biological systems in ecosystems.
Each application leverages the unique chemical properties of 2-Pentyl-2-cyclopenten-1-one , such as its molecular weight of 152.23 and its structure, which includes a cyclopentenone ring with a pentyl substituent . This analysis underscores the compound’s versatility and potential across various scientific fields.
作用機序
Safety and Hazards
特性
IUPAC Name |
2-pentylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHZVKAXFCDFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6029331 | |
| Record name | 2-Pentyl-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentyl-2-cyclopenten-1-one | |
CAS RN |
25564-22-1 | |
| Record name | 2-Pentyl-2-cyclopenten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25564-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopenten-1-one, 2-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025564221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopenten-1-one, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentyl-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pentylcyclopent-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYCLOPENTEN-1-ONE, 2-PENTYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UOK9N9N72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes to obtain Dihydrojasmone?
A1: One of the classic methods for Dihydrojasmone synthesis is the Stetter reaction. This reaction involves the addition of an aldehyde to an α,β-unsaturated ketone, typically catalyzed by a thiazolium salt or cyanide ion. A specific example highlighted in the research [] utilizes 2,5-Undecanedione as a starting material, ultimately yielding Dihydrojasmone. Another approach focuses on the use of asymmetric allylic substitution reactions. Research [] highlights a synthetic pathway utilizing this reaction with a palladium catalyst and Trost's ligand or (S)-BINAP, achieving Dihydrojasmone synthesis with notable enantiomeric excess.
Q2: The research mentions achieving enantioselective synthesis of (+)-cis-methyl dihydrojasmonate. What is the significance of this chirality?
A2: The fragrance industry places significant importance on chirality. Enantiomers, while sharing the same molecular formula and connectivity, can exhibit different odor profiles due to their distinct interactions with olfactory receptors. The successful synthesis of (+)-cis-methyl dihydrojasmonate [] is significant because it allows access to a specific fragrance note potentially desirable for various applications. This control over chirality is crucial for fine-tuning fragrance compositions.
Q3: Are there any studies on alternative reaction media for Dihydrojasmone synthesis to improve its environmental impact?
A3: Yes, the research explores greener alternatives for Dihydrojasmone synthesis. One study [] investigated the use of water as a reaction medium with cetyltrimethylammonium hydrogen sulfate as a surfactant during the asymmetric allylic substitution step. Additionally, the use of ionic liquids, specifically 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), was investigated as an environmentally benign reaction medium for the same reaction step. These efforts highlight the ongoing search for sustainable practices in chemical synthesis.
Q4: The research mentions "chromic acid on silica gel" - what is its role in Dihydrojasmone synthesis?
A4: While not explicitly detailed in the provided excerpts, the mention of "chromic acid on silica gel" [] likely refers to its use as an oxidizing agent in some step of the Dihydrojasmone synthesis. Chromic acid is a strong oxidant and, when supported on silica gel, provides a convenient and often milder reagent for various oxidation reactions in organic chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


